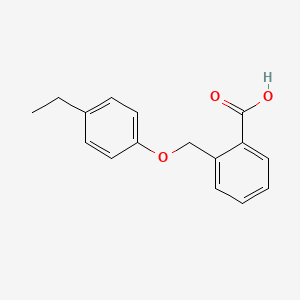

2-((4-Ethylphenoxy)methyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-Ethylphenoxy)methyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 4-ethyl-phenoxymethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethylphenoxy)methyl)benzoic acid typically involves the reaction of 4-ethylphenol with benzyl chloride to form 4-ethylphenyl benzyl ether. This intermediate is then subjected to oxidation to yield the desired benzoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Derivative Reactions

The compound serves as a precursor for synthesizing bioactive derivatives, primarily through reactions involving its carboxylic acid group:

Acid Chloride Formation

2-((4-Ethylphenoxy)methyl)benzoic acid is converted to its acid chloride (e.g., 2-(4-ethylphenoxymethyl)benzoyl chloride) using reagents like thionyl chloride or phosphorus trichloride . This intermediate facilitates further derivatization.

Amide and Thiourea Derivatives

The acid chloride reacts with primary amines or ammonium thiocyanate to form amides or thioureas, respectively. For example:

-

Thiourea synthesis : Reaction with ammonium thiocyanate generates benzoyl isothiocyanate intermediates, which then react with aromatic amines to yield N-(arylcarbamothioyl)benzamides .

-

Amide synthesis : Direct reaction of the acid chloride with amines produces substituted benzamides .

General procedure (adapted from ):

-

Dissolve the acid chloride in acetone.

-

Add ammonium thiocyanate and heat under reflux.

-

Quench with water, then add the primary amine and reflux again.

-

Purify the product via recrystallization.

Comparative Analysis of Derivatives

| Compound | Key Features | Biological Activity | Physical Data |

|---|---|---|---|

| 5a | Trifluoromethyl group | Moderate antimicrobial activity | LogP = 5.52; MW = 408.49 g/mol |

| 5d | Trifluoromethyl group | Enhanced antimicrobial activity | LogP = 5.72; MW = 444.47 g/mol |

| 5g | Electron-donating groups | High activity against Gram-positive | LogP = 6.31; MW = 458.50 g/mol |

| Parent acid | Core structure | Baseline for comparison | MW = 256.3 g/mol |

Reaction Mechanisms

-

Acid chloride formation : Nucleophilic substitution of the hydroxyl group by chloride.

-

Thiourea synthesis : Nucleophilic attack of the amine on the isothiocyanate intermediate, followed by rearrangement to form the thiourea linkage .

-

Amide formation : Nucleophilic acyl substitution by the amine .

Structural and Spectral Characterization

Derivatives are characterized using:

Aplicaciones Científicas De Investigación

Chemical and Synthetic Applications

Building Block for Organic Synthesis

2-((4-Ethylphenoxy)methyl)benzoic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in synthetic organic chemistry. The compound can undergo reactions such as oxidation, reduction, and electrophilic aromatic substitution, facilitating the production of derivatives with diverse functional properties.

Synthesis Pathways

The synthesis of this compound typically involves the reaction of 4-ethylphenol with benzyl chloride to form an intermediate that is subsequently oxidized to yield the final product. This method often utilizes sodium hydroxide and potassium permanganate as reagents. The versatility in its synthesis allows researchers to explore various derivatives that can enhance its applications.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit certain bacterial strains, suggesting its potential utility in developing new antimicrobial agents . For instance, thiourea derivatives synthesized from this compound have demonstrated promising antimicrobial effects, highlighting its relevance in pharmaceutical research.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may interact with specific biological targets involved in cancer pathways, potentially leading to therapeutic applications . Understanding the biochemical mechanisms through which this compound exerts its effects is crucial for developing effective anticancer therapies.

Medicinal Applications

Therapeutic Agent Exploration

Due to its bioactive properties, this compound is being explored as a potential therapeutic agent. Its structural characteristics may allow it to interact with enzymes or receptors implicated in various diseases, paving the way for novel treatment options . Ongoing research aims to elucidate these interactions further, optimizing its application in medicinal chemistry.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique substitution pattern enhances its reactivity and selectivity in various chemical reactions, making it a valuable component in industrial processes.

Case Studies

-

Synthesis and Antimicrobial Activity of Thiourea Derivatives

A study focused on synthesizing new thiourea derivatives from this compound demonstrated significant antimicrobial activity against various bacterial strains. This research underscores the compound's potential as a lead structure for developing new antibiotics . -

Biochemical Interaction Studies

Detailed biochemical studies have shown that this compound can inhibit specific enzymes involved in disease pathways. These findings are crucial for understanding how modifications to this compound can enhance its therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of 2-((4-Ethylphenoxy)methyl)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Ethylbenzoic acid

- 4-Ethylphenol

- Benzyl benzoate

Uniqueness

2-((4-Ethylphenoxy)methyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry.

Propiedades

Fórmula molecular |

C16H16O3 |

|---|---|

Peso molecular |

256.3 g/mol |

Nombre IUPAC |

2-[(4-ethylphenoxy)methyl]benzoic acid |

InChI |

InChI=1S/C16H16O3/c1-2-12-7-9-14(10-8-12)19-11-13-5-3-4-6-15(13)16(17)18/h3-10H,2,11H2,1H3,(H,17,18) |

Clave InChI |

XVPXUSQAOFUPNT-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)O |

SMILES canónico |

CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.